3-azido-4-methylbenzoic acid
Overview
Description
3-azido-4-methylbenzoic acid is an organic compound characterized by the presence of an azide group (-N3) attached to a benzene ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-4-methyl-benzoic acid, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) .
Industrial Production Methods: Industrial production of 3-azido-4-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts (Cu(CH3CN)4BF4).
Major Products:
Substitution: Formation of azido-substituted aromatic compounds.
Reduction: Formation of amine-substituted aromatic compounds.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
3-azido-4-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The azide group in 3-azido-4-methylbenzoic acid is highly reactive and can participate in various chemical reactions. In nucleophilic substitution reactions, the azide ion acts as a nucleophile, attacking electrophilic centers on other molecules. In reduction reactions, the azide group is converted to an amine group, releasing nitrogen gas (N2) in the process . In cycloaddition reactions, the azide group forms a five-membered ring with alkynes, resulting in triazole derivatives .
Comparison with Similar Compounds
4-Azidobenzoic acid: Similar structure but lacks the methyl group on the benzene ring.
3-Iodo-4-methylbenzoic acid: Contains an iodine atom instead of an azide group.
3-Amino-4-methylbenzoic acid: Contains an amine group instead of an azide group.
Uniqueness: 3-azido-4-methylbenzoic acid is unique due to the presence of both an azide group and a methyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo click reactions makes it particularly valuable in bioorthogonal chemistry and materials science .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-azido-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)4-7(5)10-11-9/h2-4H,1H3,(H,12,13) |
InChI Key |
UUUDGRJAVUNXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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